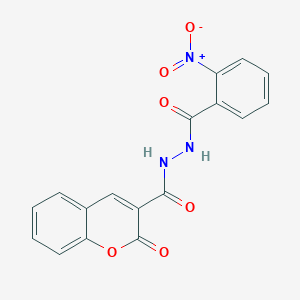![molecular formula C24H25NO3 B4234284 N-[(4-methoxyphenyl)(phenyl)methyl]-2-phenoxybutanamide](/img/structure/B4234284.png)
N-[(4-methoxyphenyl)(phenyl)methyl]-2-phenoxybutanamide
Overview
Description
N-[(4-methoxyphenyl)(phenyl)methyl]-2-phenoxybutanamide, also known as ML-18, is a synthetic compound that has been studied for its potential applications in scientific research. It belongs to the class of compounds known as selective estrogen receptor modulators (SERMs), which have been shown to have a range of effects on the body.
Mechanism of Action
N-[(4-methoxyphenyl)(phenyl)methyl]-2-phenoxybutanamide works by selectively binding to estrogen receptors in the body, modulating their activity. This can lead to a range of effects on the body, depending on the specific tissues and receptors targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[(4-methoxyphenyl)(phenyl)methyl]-2-phenoxybutanamide are complex and varied, depending on the specific tissues and receptors targeted. Some of the potential effects of N-[(4-methoxyphenyl)(phenyl)methyl]-2-phenoxybutanamide include anti-cancer effects, neuroprotection, and bone health benefits.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(4-methoxyphenyl)(phenyl)methyl]-2-phenoxybutanamide in lab experiments is its selective binding to estrogen receptors, which allows for more targeted effects on specific tissues. However, one limitation is that the compound may have off-target effects on other receptors and pathways, which could complicate experimental results.
Future Directions
There are many potential future directions for research on N-[(4-methoxyphenyl)(phenyl)methyl]-2-phenoxybutanamide, including further studies on its anti-cancer effects, neuroprotective properties, and bone health benefits. Additionally, future research could focus on developing more selective and potent SERMs based on the structure of N-[(4-methoxyphenyl)(phenyl)methyl]-2-phenoxybutanamide.
Scientific Research Applications
N-[(4-methoxyphenyl)(phenyl)methyl]-2-phenoxybutanamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroprotection, and bone health. It has been shown to have anti-cancer effects in breast cancer cells, as well as neuroprotective effects in animal models of Parkinson's disease. Additionally, N-[(4-methoxyphenyl)(phenyl)methyl]-2-phenoxybutanamide has been shown to have beneficial effects on bone health, potentially reducing the risk of osteoporosis.
properties
IUPAC Name |
N-[(4-methoxyphenyl)-phenylmethyl]-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-3-22(28-21-12-8-5-9-13-21)24(26)25-23(18-10-6-4-7-11-18)19-14-16-20(27-2)17-15-19/h4-17,22-23H,3H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQWQVVAYOEEPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C1=CC=CC=C1)C2=CC=C(C=C2)OC)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxyphenyl)(phenyl)methyl]-2-phenoxybutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{3-[(allylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B4234211.png)
![2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B4234214.png)

![6-bromo-N-(5-methyl-3-isoxazolyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4234237.png)
![1'-ethyl-2-(tetrahydro-2-furanylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B4234245.png)

![6-[2-oxo-2-(1-piperidinyl)ethoxy]-2-phenyl-4H-chromen-4-one](/img/structure/B4234270.png)
![1,1'-[1-(diphenylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B4234274.png)
![3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzonitrile](/img/structure/B4234282.png)
![N-(3,4-dimethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxodecahydro-2-quinoxalinyl]acetamide](/img/structure/B4234291.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4234294.png)
![N-[4-(4-morpholinyl)phenyl]-2-(1-naphthylthio)acetamide](/img/structure/B4234300.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B4234316.png)
![2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4234319.png)